molecular formula C8H15ClN2O2 B1411184 N-methoxy-N-methyl-1,2,3,6-tetrahydropyridine-2-carboxamide hydrochloride CAS No. 1823182-24-6

N-methoxy-N-methyl-1,2,3,6-tetrahydropyridine-2-carboxamide hydrochloride

Cat. No.: B1411184
CAS No.: 1823182-24-6
M. Wt: 206.67 g/mol
InChI Key: CLLJQXDKTKDDGS-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1,2,3,6-tetrahydropyridine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . It is used in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C8H15ClN2O2) and molecular weight (206.67 g/mol) . Other specific properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Methoxy-N-methylamides: A study demonstrates the efficient synthesis of several N-methoxy-N-methylamides by reacting corresponding carboxylic acids with N,O-dimethylhydroxylamine hydrochloride, showcasing a novel application in chemical synthesis (Kim, Lee, Han, & Kay, 2003).

Biological Activity

  • Role in Neurotoxic Potential Assessment: Another study investigated 1-Methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a compound structurally similar to N-methoxy-N-methyl-1,2,3,6-tetrahydropyridine-2-carboxamide hydrochloride. This compound showed neurotoxic potential by depleting striatal dopamine in mice, indicating its potential use in studying Parkinsonism-related neurotoxicity (Zimmerman et al., 1986).

Chemical Reactions and Derivatives

  • Creation of Enamino Derivatives: N-Substituted 6-methyl-1,2,3,4-tetrahydropyridine-2,4-diones, related to the queried compound, have been used to create enamino derivatives through chemical reactions with aliphatic and aromatic amines, demonstrating its versatility in organic chemistry (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).

Novel Methods in Organic Chemistry

  • Innovations in Organic Synthesis: A novel synthesis of N-methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents has been reported, providing insight into new methodologies for producing these compounds, which could include derivatives like this compound (Lee, 2007).

Exploring Chemical Reactivity

  • Investigating Chemical Interactions: The N-methoxy-N-methylamides, including similar compounds, are explored for their reactivity with organometallics to produce ketones without side products, highlighting their significance in chemical reactivity studies (Lee & Park, 2002).

Properties

IUPAC Name

N-methoxy-N-methyl-1,2,3,6-tetrahydropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-10(12-2)8(11)7-5-3-4-6-9-7;/h3-4,7,9H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLJQXDKTKDDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC=CCN1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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